trans-3-hydroxy-L-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009886 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-3-hydroxy-L-proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4298-08-2 | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-L-proline, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Hydroxylated Amino Acids in Biological Systems
Hydroxylated amino acids are derivatives of standard amino acids that have undergone a hydroxylation reaction, where a hydroxyl group (-OH) is introduced into the molecule. mdpi.com This modification, often occurring post-translationally, significantly alters the amino acid's properties, including polarity and hydrophilicity, by enabling the formation of hydrogen bonds. mdpi.com This change can profoundly impact protein structure and function. creative-proteomics.com
Key functions of hydroxylated amino acids in biological systems include:
Protein Stability and Structure: The hydroxylation of proline and lysine (B10760008) residues is crucial for the stability of collagen, the most abundant protein in mammals. creative-proteomics.com The hydroxyl groups contribute to the formation of stable triple helices, which are essential for the structural integrity of tissues like skin, bones, and blood vessels. creative-proteomics.comwikipedia.org
Cellular Signaling and Regulation: The addition of a hydroxyl group can activate or deactivate enzymes and other proteins, playing a vital role in cellular signaling pathways. amerigoscientific.com
Metabolic Precursors: Hydroxylated amino acids serve as important biosynthetic precursors for a variety of biologically active natural products, some of which exhibit antiviral and anticancer properties. mdpi.com
Oxygen Sensing: Proline hydroxylation is a key component of the cellular oxygen-sensing mechanism through its role in the regulation of hypoxia-inducible factors (HIF). creative-proteomics.com
Overview of Trans 3 Hydroxy L Proline in a Biological Context
trans-3-hydroxy-L-proline is a specific isomer of hydroxyproline (B1673980), an imino acid formed through the post-translational modification of proline. mdpi.com While trans-4-hydroxy-L-proline is the more abundant isomer in collagen, this compound is also a notable component, particularly in collagen type IV, a key structural element of basement membranes. wikipedia.orgnih.govfrontiersin.org
The biological relevance of this compound extends beyond its role in collagen. It is also found in certain peptide antibiotics, such as telomycin and echinocandins. acs.orgasm.org The degradation of this amino acid is thought to occur via a two-step pathway involving the enzyme this compound dehydratase (L3HYPDH), which converts it to Δ1-pyrroline-2-carboxylate. mdpi.com A human enzyme, C14orf149, has been identified as a this compound dehydratase, suggesting its role in the degradation of this amino acid from both dietary sources and protein breakdown. nih.gov
Scope and Objectives of Academic Research on Trans 3 Hydroxy L Proline
Integration within Protein Structures and Assemblies
This compound is a post-translationally modified form of the amino acid L-proline, where a hydroxyl group is attached to the C3 carbon atom. This modification, catalyzed by the enzyme prolyl 3-hydroxylase, plays a distinct and critical role in the structure and function of specific proteins. wikipedia.orgfrontiersin.org
Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure, formed from three polypeptide chains containing the repeating amino acid sequence Gly-Xaa-Yaa. wisc.edunih.gov The hydroxylation of proline residues is a crucial step for the proper folding and stability of this structure. frontiersin.org
While trans-4-hydroxy-L-proline is the more abundant isomer found in collagens like Type I and Type III, this compound is found in higher amounts in Type IV collagen , a primary component of basement membranes. medscape.comhealthmatters.io Its presence is not merely incidental; it is indispensable for the proper function of Type IV collagen. wikipedia.org Studies in mice have shown that the absence of 3-hydroxyproline (B1217163) leads to non-functional Type IV collagen, resulting in embryonic lethality. wikipedia.org
Furthermore, the modification of Type IV collagen with 3-hydroxyproline plays a significant role in mediating its interactions with other proteins. Research has shown that the presence of 3-hydroxyproline is required for the binding of nidogen 1 and nidogen 2 to Type IV collagen, while it can decrease the binding of other proteins like glycoprotein (B1211001) VI. nih.gov This suggests that a major function of this compound is to modulate the specific protein-protein interactions that are essential for the assembly and function of the basement membrane. nih.gov
The post-translational hydroxylation of proline is a necessary modification for the correct folding of procollagen, the precursor to collagen, and the formation of the stable triple-helical conformation. frontiersin.org In natural collagen, this compound typically occurs in the Xaa position of the Gly-Xaa-Yaa repeating triplet, often in the specific sequence: 3-Hyp-4-Hyp-Gly. wisc.edunih.gov This precise positioning is crucial for its structural role. The sharp twisting of the collagen helix is permitted by the presence of proline and hydroxyproline residues. wikipedia.org
Contrary to the well-documented stabilizing effect of trans-4-hydroxy-L-proline, studies using synthetic collagen-like peptides have revealed that this compound has a different impact on collagen stability. The presence of a this compound residue diminishes the thermodynamic stability of the collagen triple helix when compared to an unmodified proline residue. wisc.edunih.govresearchgate.net
This destabilization effect varies depending on its position within the Gly-Xaa-Yaa triplet:
When located in its natural Xaa position , the destabilization is small. This is attributed to the inductive effect of its 3-hydroxyl group, which slightly weakens an important interstrand hydrogen bond. wisc.edunih.gov
When placed in the non-natural Yaa position , the destabilization is significantly larger due to unfavorable pyrrolidine (B122466) ring pucker and steric clashes between the protein chains. wisc.edunih.gov
This suggests that the role of this compound is not primarily to enhance thermal stability in the same way as its 4-hydroxy isomer, but rather to confer specific conformational properties or interaction capabilities. researchgate.net
| Peptide Sequence | Description | Melting Temperature (Tm) | Reference |
|---|---|---|---|
| (Pro-4-Hyp-Gly)7 | Control peptide with 4-Hyp in the Yaa position. | 58 °C | wisc.edu |
| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Peptide with 3-Hyp in its natural Xaa position. | 40 °C | wisc.edu |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Peptide with 3-Hyp in the non-natural Yaa position. | 25 °C | wisc.edu |
While predominantly associated with collagen, hydroxyproline modifications are also found in a limited number of other proteins. wikipedia.org
Small amounts of hydroxyproline are present in elastin (B1584352) , another key protein of the extracellular matrix responsible for the elasticity of tissues. medscape.comhealthmatters.ionih.gov While the presence of the more common trans-4-hydroxy-L-proline has been shown to modify the self-assembly and coacervation temperature of elastin-like polypeptides, the specific functional role of this compound within elastin is not as well characterized. researchgate.net
Presence and Functional Significance in Non-Collagenous Proteins
Complement System Proteins (e.g., C1q Component)
This compound is a known constituent of the C1q component of the complement system. nih.govhealthmatters.iomedscape.com The complement system is a crucial part of the innate immune system, and C1q is the recognition subunit of the C1 complex, which initiates the classical pathway of complement activation. The hydroxylation of proline residues to form this compound within the collagen-like regions of C1q is a critical post-translational modification. nih.gov This modification contributes to the structural integrity and stability of the C1q molecule, which is essential for its function in recognizing and binding to immune complexes and pathogens, thereby triggering the complement cascade. nih.govwikipedia.org
Enzymes (e.g., Acetylcholinesterase)
The presence of this compound has also been identified in acetylcholinesterase, an enzyme critical for the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. nih.govhealthmatters.iomedscape.com While the precise functional significance of this modification in acetylcholinesterase is an area of ongoing research, its presence suggests a role in maintaining the enzyme's structure and, consequently, its catalytic activity. Some studies have explored the inhibitory effects of this compound derivatives on acetylcholinesterase, indicating a potential interaction with the enzyme's catalytic surface. researchgate.net
Macrophage Scavenger Proteins and Ectodysplasin A
This compound is also found in macrophage scavenger proteins and Ectodysplasin A. healthmatters.iomedscape.comscribd.com Macrophage scavenger receptors are involved in the recognition and clearance of a wide range of ligands, including modified low-density lipoproteins and pathogens. The incorporation of this compound into these proteins likely contributes to their structural stability and ligand-binding capabilities. Ectodysplasin A is a protein essential for the development of ectodermal tissues, and the hydroxylation of its proline residues is similarly thought to be important for its proper function.
Involvement in Cellular and Molecular Processes
Beyond its role as a structural component of specific proteins, this compound is involved in broader cellular and molecular processes.
Modulation of Protein-Protein Interactions
The hydroxylation of proline residues to form this compound can influence protein-protein interactions. mdpi.com The addition of a hydroxyl group creates a more polar microenvironment on the protein surface, which can facilitate new hydrogen bonding opportunities and alter the protein's conformation. These changes can, in turn, affect how the protein interacts with other molecules, including other proteins, thereby modulating signaling pathways and cellular responses. mdpi.com
Potential Regulatory Roles in Cell Metabolism
This compound is recognized as a metabolite with potential regulatory roles in cellular metabolism. nih.govebi.ac.ukchemicalbook.com It is derived from the degradation of proteins, most notably collagen. nih.govresearchgate.net The catabolism of this compound is distinct from that of its more abundant isomer, trans-4-hydroxy-L-proline. In vertebrates, this compound is catabolized via the this compound dehydratase pathway, which converts it to ornithine and glutamate. mdpi.comnih.gov This pathway serves to conserve dietary and endogenously synthesized proline and arginine. nih.gov The degradation of this compound is catalyzed by the enzyme this compound dehydratase. nih.govuniprot.orggenecards.org There is also evidence for a metabolic pathway in various organisms, including animals and bacteria, where 3-hydroxyproline epimerase is involved in the degradation of this compound, leading to the production of L-glutamate, L-glutamine, L-ornithine, and putrescine. researchgate.net
Furthermore, like its isomer, this compound can act as a scavenger of reactive oxygen species, suggesting a role in antioxidant defense. nih.govresearchgate.net This antioxidant capacity can help protect cells from oxidative stress and damage.
| Protein/Process | Role of this compound | Key Findings |
| Complement System Protein C1q | Structural component | Contributes to the stability and function of the C1q molecule in the classical complement pathway. nih.govhealthmatters.iomedscape.com |
| Acetylcholinesterase | Structural component | May influence the enzyme's structure and catalytic activity. nih.govhealthmatters.iomedscape.comresearchgate.net |
| Macrophage Scavenger Proteins | Structural component | Likely enhances structural stability and ligand-binding. healthmatters.iomedscape.comscribd.com |
| Ectodysplasin A | Structural component | Important for the proper function in ectodermal development. |
| Protein-Protein Interactions | Modulation | The hydroxyl group can alter protein surface polarity and conformation, affecting interactions. mdpi.com |
| Cell Metabolism | Regulatory metabolite | Catabolized to conserve proline and arginine; acts as an antioxidant. mdpi.comnih.govebi.ac.ukchemicalbook.comnih.govresearchgate.net |
Enzymatic Hydroxylation of Proline Precursors
The principal mechanism for producing this compound is through the direct enzymatic hydroxylation of L-proline or its derivatives. This reaction is catalyzed by prolyl 3-hydroxylases (P3Hs), which introduce a hydroxyl group at the C-3 position of the proline ring.
Prolyl 3-hydroxylases are members of the large and diverse superfamily of Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.gov These enzymes share a conserved double-stranded β-helix (DSBH) structural fold that houses the active site. nih.gov The catalytic mechanism involves the activation of molecular oxygen, which is coupled to the oxidative decarboxylation of the co-substrate 2-oxoglutarate to yield succinate (B1194679) and carbon dioxide. nih.govnih.gov This process generates a highly reactive Fe(IV)=O (ferryl) intermediate, which is responsible for abstracting a hydrogen atom from the substrate, leading to the formation of the hydroxylated product. nih.gov
In humans, three isoforms of prolyl-3-hydroxylase (P3H1, P3H2, P3H3) have been identified, primarily involved in the post-translational modification of collagens. tandfonline.compnas.org P3H1, for instance, forms a complex with cartilage-associated protein (CRTAP) and cyclophilin B (PPIB) and is responsible for producing the 3-hydroxyproline found in type I collagen. nih.govnih.gov
The ability of prolyl hydroxylases to select a specific proline residue and hydroxylate it at a defined position is a hallmark of their function. In collagen biosynthesis, P3Hs recognize proline residues within a specific sequence context, typically -Pro-(4-Hyp)-Gly-, where 4-Hyp is 4-hydroxyproline (B1632879). portlandpress.comnih.gov
In microbial systems, the regioselectivity can be more varied. Fungal prolyl hydroxylases, such as HtyE from Aspergillus pachycristatus and Aspergillus aculeatus, exhibit relaxed regioselectivity, capable of producing both trans-4- and trans-3-hydroxyproline from L-proline. nih.govnih.gov Studies on HtyE from Aspergillus pachycristatus (Ap-HtyE) have shown that the enzyme produces a significant proportion of this compound (around 30%). nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Leu182 in Ap-HtyE, as key determinants of the enzyme's regioselectivity. nih.gov A bacterial trans-P3H from an uncultured bacterium, esnapd13 (UbP3H), displays different substrate specificity compared to the fungal HtyE. researchgate.net
| Enzyme | Source | Primary Substrate(s) | Product(s) | Key Findings on Regioselectivity |
|---|---|---|---|---|
| P3H1 | Human | Proline in -Pro-(4-Hyp)-Gly- sequence of collagen | 3-hydroxyproline | Highly specific for Pro986 in fibrillar collagens. tandfonline.comportlandpress.com |
| HtyE | Aspergillus pachycristatus | L-proline, 4R-methyl-proline | trans-4-hydroxyproline, this compound | Produces ~30% this compound; Leu182 is a key residue for regioselectivity. nih.govnih.gov |
| UbP3H | Uncultured bacterium esnapd13 | L-proline | This compound | Exhibits high trans-3-selectivity (85% proportion). researchgate.net |
| GloF | Glarea lozoyensis | L-proline | trans-4-hydroxy-L-proline, this compound | Generates multiple hydroxyproline building blocks for echinocandin synthesis. nih.gov |
The stereochemical outcome of the hydroxylation reaction is tightly controlled by the enzyme's active site architecture. While many characterized microbial P3Hs, particularly from Streptomyces and Bacillus species, produce cis-3-hydroxy-L-proline, the enzymes involved in the biosynthesis of natural products like echinocandins exhibit trans-selectivity. nih.govasm.org
The fungal proline hydroxylase HtyE from Aspergillus pachycristatus and the related enzyme GloF from Glarea lozoyensis both catalyze the formation of this compound. nih.gov More recently, a proline 3-hydroxylase from an uncultured bacterium (UbP3H) was identified and shown to be highly specific for producing the trans-3-isomer, achieving a proportion of up to 85%. researchgate.net Structural analysis of this bacterial enzyme suggests that loops near the active site can be engineered to alter the regioselectivity of enzymes within the Fe(II)/α-ketoglutarate-dependent dioxygenase family. researchgate.net The human enzyme this compound dehydratase is the first identified human enzyme that acts on this compound, catalyzing its dehydration to Δ¹-pyrroline-2-carboxylate. nih.govuniprot.org
As members of the 2-oxoglutarate-related dioxygenase family, prolyl 3-hydroxylases have an absolute requirement for several cofactors to perform their catalytic function. nih.govnih.govasm.org The core requirements are ferrous iron (Fe(II)) and α-ketoglutarate (also known as 2-oxoglutarate). nih.govasm.org
The Fe(II) ion is located in the active site and is essential for binding and activating molecular oxygen. nih.govwikipedia.org α-Ketoglutarate serves as a co-substrate, and its decarboxylation is coupled to the hydroxylation of the proline substrate. nih.govwikipedia.org L-Ascorbic acid (ascorbate) is also required, not as a direct participant in the primary reaction, but to maintain the active site iron in its reduced Fe(II) state. nih.govasm.orgpnas.org In the absence of the primary substrate, the enzyme can undergo self-oxidation, converting the iron to the inactive ferric (Fe(III)) state; ascorbate (B8700270) reduces it back to the active ferrous form. wikipedia.org
| Cofactor | Function | Reference |
|---|---|---|
| Fe(II) (Ferrous Iron) | Binds and activates molecular oxygen in the active site. | nih.govnih.govasm.org |
| α-Ketoglutarate | Co-substrate; its decarboxylation is coupled to substrate hydroxylation. | nih.govasm.orgpnas.org |
| Ascorbate (Vitamin C) | Reducing agent that maintains the active site iron in the Fe(II) state, preventing inactivation. | nih.govasm.orgpnas.org |
The search for new biocatalysts with unique properties has led to the identification of novel prolyl 3-hydroxylases from diverse environments. Screening efforts have uncovered enzymes with different substrate specificities, regioselectivities, and stereoselectivities, expanding the toolkit for the synthesis of valuable hydroxylated proline isomers.
Microorganisms are a rich source of novel prolyl hydroxylases. Early screenings of thousands of soil isolates identified new proline 3-hydroxylase activities in strains of Streptomyces and Bacillus. nih.govasm.org For example, Streptomyces sp. strain TH1 was found to produce cis-3-hydroxy-L-proline. nih.govasm.org Proline 3-hydroxylase activity was also noted in Streptomyces canus, which produces the antibiotic telomycin containing 3-hydroxyproline. nih.govasm.org
Fungi, particularly of the genus Aspergillus, are another important source. The HtyE enzymes from Aspergillus pachycristatus and Aspergillus aculeatus are key to the biosynthesis of echinocandin-type antifungal agents and are notable for their ability to produce this compound. nih.govnih.gov
Furthermore, advances in metagenomics have enabled the discovery of enzymes from uncultured bacteria. A significant finding was the identification of a trans-proline 3-hydroxylase (UbP3H) from an uncultured bacterium, esnapd13. researchgate.net This enzyme shows high efficiency and selectivity for producing this compound, demonstrating the vast and largely untapped potential of microbial diversity for discovering novel biocatalysts. researchgate.net
| Organism | Enzyme | Primary Product | Reference |
|---|---|---|---|
| Streptomyces sp. strain TH1 | cis-P3H | cis-3-hydroxy-L-proline | nih.govasm.org |
| Aspergillus pachycristatus | HtyE | This compound & trans-4-hydroxy-L-proline | nih.govnih.gov |
| Glarea lozoyensis | GloF | This compound & trans-4-hydroxy-L-proline | nih.gov |
| Uncultured bacterium esnapd13 | UbP3H | This compound | researchgate.net |
Identification and Characterization of Novel Prolyl 3-Hydroxylases
Genetic Engineering and Expression Systems for Bioproduction
The targeted synthesis of this compound (trans-3-Hyp) presents a challenge due to the lack of known native enzymes that specifically produce this isomer through the direct hydroxylation of L-proline. However, significant progress has been made by engineering microbial systems to produce this valuable compound.
Researchers have successfully engineered Escherichia coli strains for the efficient bioproduction of trans-3-Hyp from glucose. researchgate.net One notable strategy involved the expression of a bacterial trans-proline 3-hydroxylase (trans-P3H) from an uncultured bacterium, esnapd13 (UbP3H). researchgate.net This engineered E. coli strain, through fed-batch fermentation, achieved a production of approximately 30 g/L of trans-3-Hyp, with this isomer constituting 82% (w/w) of the hydroxyproline produced. researchgate.net The productivity was reported at 0.74 g/L/h. researchgate.net
The UbP3H enzyme demonstrated superior activity and selectivity compared to the fungal L-proline hydroxylase (HtyE) from Aspergillus pachycristatus. researchgate.netnih.gov Specifically, UbP3H showed a 1.6-fold higher activity and a significantly greater proportion of trans-3-Hyp formation (85% vs. 33% w/w). researchgate.net Structural analysis and mutagenesis studies of UbP3H revealed that engineering loops near the active site can effectively alter the regioselectivity of enzymes within the Fe(II)/α-ketoglutarate-dependent dioxygenase family. researchgate.net
Fungal enzymes have also been explored for trans-3-Hyp production. The enzyme GloF, a 2-oxoglutarate-dependent proline hydroxylase from the fungus Glarea lozoyensis, is known to generate both trans-4- and trans-3-hydroxyproline. researchgate.netnih.gov Another fungal enzyme, HtyE from Aspergillus pachycristatus, also produces both isomers, with trans-3-Hyp making up about 30% of the product. researchgate.netnih.gov While not as selective as the engineered bacterial systems, these fungal enzymes provide alternative biocatalytic tools.
Table 1: Comparison of Enzymes Used in Bioproduction of trans-3-hydroxy-L-proline
| Enzyme | Source Organism | Expression Host | Key Characteristics | Reference |
|---|---|---|---|---|
| UbP3H | Uncultured bacterium esnapd13 | Escherichia coli | High selectivity for trans-3-Hyp (85% w/w); 1.6-fold higher activity than HtyE. | researchgate.net |
| HtyE | Aspergillus pachycristatus | Escherichia coli | Produces a mixture of trans-4- and trans-3-Hyp (~30% trans-3-Hyp). | researchgate.netnih.gov |
| GloF | Glarea lozoyensis | Escherichia coli | Produces a mixture of trans-4- and trans-3-Hyp in an 8:1 ratio. | researchgate.netnih.gov |
Alternative Biosynthetic Routes and Strategies
Given the limitations of direct hydroxylation for selective trans-3-Hyp synthesis, alternative biosynthetic routes have been developed, primarily focusing on multi-enzyme cascades.
A novel and highly selective biocatalytic route for synthesizing trans-3-Hyp from L-arginine has been successfully developed. researchgate.netnih.gov This multi-step enzymatic cascade avoids the direct hydroxylation of L-proline and instead builds the desired stereochemistry through a series of specific enzymatic transformations. researchgate.netresearchgate.netmdpi.com
The three-step cascade reaction is as follows:
Hydroxylation of L-arginine: The process begins with the hydroxylation of L-arginine by L-arginine 3-hydroxylase to form (2S,3S)-3-hydroxyarginine. researchgate.netnih.gov
Conversion to Hydroxyornithine: The resulting (2S,3S)-3-hydroxyarginine is then quantitatively converted to (2S,3S)-3-hydroxyornithine by the action of an arginase. researchgate.netnih.gov
Cyclization to this compound: In the final step, ornithine cyclodeaminase selectively catalyzes the cyclization of (2S,3S)-3-hydroxyornithine to produce this compound. researchgate.netnih.gov
This pathway has been demonstrated to be highly selective and efficient, offering a significant advantage over conventional chemical synthesis methods. nih.gov However, challenges for industrial application remain, including long reaction times (up to 72 hours) and the low activity of ornithine cyclodeaminase, which currently make the process less economically viable on a large scale. researchgate.netmdpi.com
Table 2: Enzymes in the Multi-Enzymatic Cascade for trans-3-hydroxy-L-proline Synthesis
| Step | Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| 1 | L-arginine 3-hydroxylase | L-arginine | (2S,3S)-3-hydroxyarginine | researchgate.netnih.gov |
| 2 | Arginase | (2S,3S)-3-hydroxyarginine | (2S,3S)-3-hydroxyornithine | researchgate.netnih.gov |
| 3 | Ornithine cyclodeaminase | (2S,3S)-3-hydroxyornithine | trans-3-hydroxy-L-proline | researchgate.netnih.gov |
Both in vitro and in vivo studies have been crucial in developing and understanding the biosynthetic pathways for trans-3-Hyp.
In Vitro Studies: In vitro reconstructions of the multi-enzyme cascade from L-arginine have been performed by overexpressing and purifying the required enzymes—L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase—from E. coli. nih.gov These studies allowed for the characterization and optimization of each enzymatic step individually. nih.gov Nuclear magnetic resonance and chiral high-performance liquid chromatography analyses were used to confirm the absolute configuration of the intermediates, such as (2S,3S)-3-hydroxyornithine, and the final product, this compound. researchgate.netnih.gov These cell-free systems have been instrumental in proving the concept and selectivity of the cascade but also highlighted the kinetic limitations of certain enzymes in the pathway. researchgate.netmdpi.com
In Vivo Studies: In vivo biosynthesis has been demonstrated using engineered microbial hosts, primarily E. coli. researchgate.net For the direct hydroxylation route, fed-batch fermentation of an engineered E. coli strain expressing the UbP3H gene successfully produced high titers of trans-3-Hyp directly from glucose. researchgate.net This whole-cell biocatalysis approach benefits from the host's metabolism supplying necessary co-factors like 2-oxoglutarate. tandfonline.comresearchgate.net Genetic modifications, such as deleting genes involved in L-proline degradation (putA) or 2-oxoglutarate consumption (sucAB), have been shown to significantly enhance product yields in these in vivo systems. researchgate.netresearchgate.net For instance, using an E. coli deletion mutant for the 2-oxoglutarate dehydrogenase gene as the host strain increased trans-3-Hyp production to 26.8 mM from 30 mM of L-proline. researchgate.net These studies underscore the potential of combining metabolic engineering with the expression of novel hydroxylases for efficient industrial-scale production.
Catabolism and Metabolic Fate of Trans 3 Hydroxy L Proline
Degradation Pathways in Biological Systems
The initial and rate-limiting step in the degradation of trans-3-hydroxy-L-proline is its conversion to an intermediate compound, which is then further metabolized to L-proline. mdpi.comcabidigitallibrary.org This process primarily occurs in the liver and, to a lesser extent, in the kidneys. mdpi.com
This compound Dehydratase Activity (L3HYPDH/C14orf149)
The key enzyme responsible for the first step in this compound catabolism is this compound dehydratase, encoded by the L3HYPDH gene (also known as C14orf149). nih.govgenecards.orgnih.gov This enzyme catalyzes the dehydration of this compound. uniprot.orgwikipedia.org
This compound dehydratase facilitates the removal of a water molecule from this compound, converting it to Δ1-pyrroline-2-carboxylate (Pyr2C). nih.govuniprot.org This reaction is thought to proceed through a putative Δ2-pyrroline-2-carboxylate intermediate. plos.org The optimal pH for the activity of human L3HYPDH is 8.0. uniprot.org
The reaction catalyzed by L3HYPDH is as follows: this compound ⇌ Δ¹-pyrroline-2-carboxylate + H₂O
L3HYPDH exhibits high specificity for this compound. nih.govuniprot.org It is part of a larger family of proline racemase-like enzymes. nih.govnih.gov However, unlike true proline racemases that possess a critical cysteine residue in their active site, L3HYPDH and its orthologs have a threonine at this position, which is responsible for its dehydratase activity rather than racemase activity. nih.govuniprot.org Interestingly, mutating this threonine residue back to a cysteine can convert the enzyme into a 3-hydroxyproline (B1217163) epimerase. nih.govnih.gov This suggests that a single amino acid dictates the enzymatic function. nih.gov L3HYPDH is phylogenetically conserved, with homologous enzymes found in bacteria, archaea, and plants, indicating a shared metabolic pathway across different kingdoms of life. rcsb.orgcabidigitallibrary.orgnih.gov
In humans, L3HYPDH is a ubiquitously expressed enzyme that plays a crucial role in the degradation of this compound derived from both dietary sources and the breakdown of endogenous proteins like collagen IV. nih.govuniprot.org Collagen IV is a vital component of basement membranes. nih.gov The efficient catabolism of this compound is essential for maintaining homeostasis. mdpi.com
Substrate Specificity and Phylogenetic Relationships
Subsequent Metabolic Conversions (e.g., Pyr2C Reductase)
Following its formation by L3HYPDH, Δ1-pyrroline-2-carboxylate is reduced to L-proline. mdpi.comcabidigitallibrary.org This reaction is catalyzed by Pyr2C reductase (EC 1.5.1.1), an NAD(P)H-dependent enzyme. plos.orgwikipedia.orgqmul.ac.uk In mammals, the enzyme responsible for this step has been identified as μ-crystallin (CRYM). mdpi.com In bacteria, the enzyme is encoded by the LhpI gene and is a member of the ornithine cyclodeaminase/μ-crystallin superfamily. nih.gov
The reaction is as follows: Δ¹-pyrroline-2-carboxylate + NAD(P)H + H⁺ ⇌ L-proline + NAD(P)⁺
Comparative Analysis of Hydroxyproline (B1673980) Isomer Metabolism
The metabolic pathways for this compound and trans-4-hydroxy-L-proline are distinctly different. researchgate.net While this compound is converted back to L-proline, trans-4-hydroxy-L-proline is catabolized into glyoxylate (B1226380) and pyruvate (B1213749) through a separate four-step enzymatic pathway. mdpi.comcabidigitallibrary.org This fundamental difference in their metabolic fates underscores the specific enzymatic machinery that has evolved to handle these two isomers. The metabolism of this compound appears to be a conserved pathway across mammals, bacteria, and archaea, whereas the degradation of trans-4-hydroxy-L-proline can differ between mammals and bacteria. rcsb.orgcabidigitallibrary.org
Table 1: Comparison of Hydroxyproline Isomer Catabolism
| Feature | This compound | trans-4-hydroxy-L-proline |
|---|---|---|
| Primary Enzyme | This compound dehydratase (L3HYPDH) | Proline Dehydrogenase 2 (PRODH2/HYPDH) |
| Initial Product | Δ1-pyrroline-2-carboxylate | Δ1-pyrroline-4-hydroxy-2-carboxylate |
| Final Metabolite(s) | L-proline | Glyoxylate and Pyruvate |
| Metabolic Pathway | Two-step conversion to L-proline | Four-step conversion to glyoxylate and pyruvate |
| Conservation | Conserved across mammals, bacteria, and archaea | Different pathways in mammals and bacteria |
Implications of Metabolic Perturbations
Disturbances in the metabolic pathways of amino acids can lead to various inherited disorders. nih.govmhmedical.com Since the catabolism of this compound directly leads to the production of L-proline, any perturbations in this pathway are intrinsically linked to the disorders of proline metabolism. mdpi.comresearchgate.netmhmedical.com
Deficiencies in the enzymes responsible for breaking down L-proline can cause its accumulation in the body, a condition known as hyperprolinemia. mhmedical.commhmedical.com There are two primary types of this autosomal recessive disorder:
Hyperprolinemia Type I (HPI) : This form is caused by a deficiency in the enzyme proline oxidase , which catalyzes the first step in proline degradation. mhmedical.commhmedical.com It results in plasma proline levels that are three to five times higher than normal. mhmedical.com HPI is generally considered a benign condition with no consistent clinical consequences. mhmedical.commhmedical.commhmedical.com
Hyperprolinemia Type II (HPII) : This more severe type results from a deficiency in Δ¹-pyrroline-5-carboxylate (P5C) dehydrogenase , the enzyme for the second step of proline catabolism. mhmedical.commhmedical.com It leads to a more significant elevation of plasma proline, typically ten to fifteen times the normal level, and is uniquely characterized by the accumulation of P5C in the plasma and urine. mhmedical.commhmedical.com Unlike HPI, HPII has been associated with neurological symptoms in childhood, including seizures and intellectual disability. mhmedical.commhmedical.commhmedical.com
While the condition of hyperhydroxyprolinemia (elevated levels of hydroxyproline) is known, it is typically associated with defects in the catabolism of the more common trans-4-hydroxy-L-proline and is also considered a benign biochemical abnormality without clinical symptoms. mhmedical.comnih.gov However, because the pathways are interconnected, severe metabolic blocks can have wider implications. For instance, elevated levels of hydroxyproline have been noted as a potential biochemical marker in various pathological conditions, such as keloids and vitiligo, though the direct causal link to a specific enzymatic defect in the this compound pathway is not established. researchgate.netnih.gov
| Disorder | Deficient Enzyme | Key Biochemical Findings | Associated Clinical Features |
|---|---|---|---|
| Hyperprolinemia Type I | Proline Oxidase | 3-5x increase in plasma proline. mhmedical.com | Generally asymptomatic; considered a benign condition. mhmedical.commhmedical.com |
| Hyperprolinemia Type II | Δ¹-pyrroline-5-carboxylate (P5C) Dehydrogenase | 10-15x increase in plasma proline; elevated plasma and urine P5C. mhmedical.commhmedical.com | May be associated with seizures and neurologic manifestations. mhmedical.commhmedical.commhmedical.com |
Advanced Synthetic Methodologies for Trans 3 Hydroxy L Proline
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies represent a powerful convergence of biological catalysis and chemical synthesis, offering pathways to trans-3-hydroxy-L-proline that are often characterized by high selectivity and milder reaction conditions compared to purely chemical routes. These methods primarily leverage the inherent stereospecificity of enzymes to control the formation of chiral centers.
Biocatalytic Production through Engineered Organisms
The use of metabolically engineered microorganisms has emerged as a robust and promising platform for the production of various hydroxyproline (B1673980) isomers, including this compound. nih.gov By introducing and overexpressing specific enzymatic pathways in host organisms like Escherichia coli, researchers can direct cellular metabolism towards the synthesis of the desired compound from simple feedstocks like glucose or supplemented precursors. nih.govresearchgate.net
One successful strategy involves engineering an E. coli strain to express a bacterial trans-proline 3-hydroxylase (trans-P3H) from an uncultured bacterium. researchgate.net This approach has demonstrated significant production capabilities, achieving a titer of approximately 30 g/L in fed-batch fermentation. researchgate.net Another innovative method utilizes a three-step enzymatic cascade expressed in E. coli, starting from L-arginine. This pathway involves an L-arginine 3-hydroxylase, an arginase, and an ornithine cyclodeaminase to sequentially convert the substrate into this compound. researchgate.netresearchgate.net
Further refinements in metabolic engineering have focused on optimizing the host's cellular environment to support the biocatalytic conversion. For instance, in an E. coli strain designed to produce this compound using an ectoine (B1671093) hydroxylase, the deletion of the endogenous 2-oxoglutarate dehydrogenase gene was crucial. nih.gov This modification prevented the rapid depletion of 2-oxoglutarate, a vital co-substrate for the hydroxylase, significantly enhancing the final product yield. nih.gov
Table 1: Examples of Biocatalytic Production in Engineered E. coli
| Starting Substrate | Key Enzyme(s) Expressed | Host Strain Modification | Product Titer/Conversion | Reference(s) |
| Glucose / L-proline | trans-proline 3-hydroxylase (UbP3H) | - | ~30 g/L | researchgate.net |
| L-arginine | L-arginine 3-hydroxylase, Arginase, Ornithine cyclodeaminase | - | Successful conversion demonstrated | researchgate.net |
| L-proline | Ectoine hydroxylase (from S. cattleya) | Deletion of 2-oxoglutarate dehydrogenase gene | 26.8 mM from 30 mM L-proline | nih.gov |
Enzyme Screening and Optimization for Highly Selective Synthesis
The discovery and optimization of enzymes with high regio- and stereoselectivity are central to the success of chemoenzymatic approaches. Screening for novel proline hydroxylases is a key research focus, with strategies ranging from activity-based screening of microbial libraries to sequence-based mining of genomic data. nih.gov
A notable screening success was based on structural analogy; researchers hypothesized that ectoine hydroxylase (EctD) might act on L-proline due to the structural similarity between their respective substrates and products. nih.gov This led to the discovery that EctDs from Halomonas elongata and several actinobacteria could indeed catalyze the desired trans-3-hydroxylation of L-proline. nih.gov
Comparative studies of different enzymes have also yielded valuable insights. The proline hydroxylase HtyE from Aspergillus pachycristatus was found to have a product ratio of trans-4-hydroxy-L-proline to this compound of approximately 2:1, a higher proportion of the 3-hydroxy isomer compared to the enzyme GloF (8:1 ratio). nih.gov A bacterial trans-P3H (UbP3H) demonstrated even greater selectivity, showing a 2.6-fold increase in the proportion of trans-3-Hyp produced compared to HtyE. researchgate.net These findings highlight how selecting the right biocatalyst is critical for maximizing the yield of the specific desired isomer. researchgate.netnih.gov
Asymmetric Chemical Synthesis Approaches
Parallel to biocatalytic methods, asymmetric chemical synthesis provides a diverse toolkit for constructing this compound. These routes often rely on well-established reactions that allow for precise control over stereochemistry, starting from either chiral precursors or achiral materials.
Chiral Pool Derived Syntheses
The "chiron" or chiral pool approach utilizes readily available, inexpensive chiral molecules as starting materials, embedding stereochemical information from the outset. For the synthesis of this compound, derivatives of pyroglutamic acid have been employed. google.com This strategy leverages the inherent chirality of the starting material to induce the formation of the new stereocenters on the pyrrolidine (B122466) ring through subsequent reactions. google.com Another example involves starting with 3-hydroxy-(S)-2-proline to enantioselectively synthesize various 3-substituted prolines. nih.gov
Stereoselective Catalysis (e.g., Sharpless Asymmetric Epoxidation)
Stereoselective catalysis is a cornerstone of modern asymmetric synthesis, and the Sharpless asymmetric epoxidation has been identified as a key and frequently used reaction in the synthesis of this compound. researchgate.netgoogle.comumich.eduarkat-usa.org This powerful method allows for the highly enantioselective conversion of an allylic alcohol into a chiral epoxide. arkat-usa.orgsciforum.net
A common synthetic route starts with an inexpensive achiral precursor like β-alanine. umich.eduarkat-usa.org Through a series of standard chemical manipulations, it is converted into a suitable allylic alcohol. The subsequent Sharpless epoxidation step establishes the two crucial chiral centers of the molecule in a single, highly controlled reaction. umich.eduarkat-usa.org While effective, some variations of this synthesis have been noted to require expensive catalysts like platinum oxide for subsequent steps, which can be a limitation for large-scale production. google.com
Intramolecular Cyclization Pathways
Following the creation of a key linear precursor with the desired stereochemistry, an intramolecular cyclization is typically required to form the characteristic pyrrolidine ring of proline. nih.gov In syntheses that utilize the Sharpless epoxidation, the resulting chiral amino epoxide is designed to undergo an intramolecular cyclization to yield the hydroxyproline core. umich.eduarkat-usa.org This ring-closing step is often a type of reductive cyclization. researchgate.net
More broadly, various intramolecular cyclization strategies have been developed for forming substituted proline rings. These can involve the formation of either a C-C or a C-N bond through anionic, cationic, or radical processes. nih.gov For example, the amino-zinc-ene-enolate cyclization has been reported as a powerful method for synthesizing substituted prolines. nih.gov Another strategy involves the oxidative cyclization of linear amino acids, where an enzyme-generated aldehyde at the δ-position spontaneously condenses with the α-amino group to form a cyclic imine, which is then reduced to the final proline derivative. nih.gov
Development of Novel and Efficient Synthetic Routes
The pursuit of stereochemically pure this compound has driven the development of various synthetic methodologies, ranging from multi-enzyme cascades to intricate chemical syntheses and microbial fermentation. These routes aim to overcome the challenges of achieving high regio- and stereoselectivity, which are crucial for the compound's application as a chiral building block in pharmaceuticals.
Multi-Enzymatic Cascade Synthesis
A novel and highly selective biocatalytic route has been developed for the synthesis of this compound starting from L-arginine. nih.gov This method circumvents the complexities and selectivity issues often associated with conventional chemical synthesis. nih.gov The process employs a three-step enzymatic cascade, with each step being catalyzed by a specific, overexpressed enzyme. nih.gov
The pathway begins with the hydroxylation of L-arginine, followed by the removal of the guanidino group, and concludes with intramolecular cyclization to yield the final product. The key to this method's success lies in the high selectivity of the enzymes, which ensures the formation of the desired (2S, 3S) stereoisomer. nih.gov Researchers successfully cloned the genes for L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase, overexpressed them in Escherichia coli, and utilized the purified enzymes to establish the reaction sequence. nih.gov This enzymatic approach is noted for its excellent selectivity, making the procedure simpler and more efficient than traditional chemical methods. nih.gov
Table 1: Enzymatic Cascade for this compound Synthesis
| Step | Starting Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-arginine | L-arginine 3-hydroxylase | (2S,3S)-3-hydroxyarginine |
| 2 | (2S,3S)-3-hydroxyarginine | Arginase | (2S,3S)-3-hydroxyornithine |
This table summarizes the three-step enzymatic reaction sequence developed to convert L-arginine into this compound. nih.gov
Chemical and Chemoenzymatic Synthesis
Chemical synthesis offers an alternative path to this compound, often employing chiral starting materials or asymmetric reactions to control stereochemistry.
One notable method starts from the inexpensive and achiral amino acid, β-alanine. arkat-usa.orgumich.edu This multi-step synthesis utilizes Sharpless asymmetric epoxidation as the key step to introduce the required chirality. arkat-usa.org The retrosynthetic strategy involves the intramolecular cyclization of a chiral amino epoxide, which is generated from a suitable allylic alcohol derived from β-alanine. arkat-usa.orgumich.edu The synthesis involves 13 steps and yields the final product with an optical purity of over 97% enantiomeric excess (e.e.). arkat-usa.org The final debenzylation and saponification steps afford this compound in a 60% yield for the final conversion step. arkat-usa.org
Another approach utilizes Vitamin C as a chiral starting material. This method is designed for high stereochemical selectivity and is considered suitable for kilogram-scale production due to its use of mild reaction conditions and the avoidance of expensive or highly toxic reagents. google.com
Table 2: Overview of Selected Chemical Synthesis Routes
| Starting Material | Key Strategy | Reported Advantages | No. of Steps (if specified) |
|---|---|---|---|
| β-alanine | Sharpless Asymmetric Epoxidation | Inexpensive achiral starting material, high optical purity (>97% e.e.). arkat-usa.org | 13 arkat-usa.org |
| Vitamin C | Multi-step mild reactions | High stereochemical selectivity, low cost, suitable for large-scale production. google.com | Not specified |
This table provides a comparative overview of different chemical strategies for synthesizing this compound.
Microbial Hydroxylation
Efficient production of this compound has been achieved through microbial fermentation using engineered bacterial strains. This approach leverages the catalytic activity of specific proline hydroxylases. A significant breakthrough involves the use of an engineered E. coli strain expressing a novel trans-proline 3-hydroxylase (trans-P3H) identified from an uncultured bacterium (UbP3H). researchgate.net
This biocatalytic system demonstrates high efficiency, producing approximately 30 g/L of this compound in a fed-batch fermentation process. researchgate.net The product constitutes 82% (w/w) of the total hydroxyproline isomers, highlighting the high regio- and stereospecificity of the UbP3H enzyme. researchgate.net The performance of UbP3H shows significant improvement over other known proline hydroxylases, such as HtyE from the fungus Aspergillus pachycristatus, which produces a lower proportion of the trans-3-isomer. researchgate.netasm.org
Table 3: Comparison of Proline Hydroxylases for this compound Production
| Enzyme | Source Organism | Host | Titer | Proportion of trans-3-Hyp (w/w) |
|---|---|---|---|---|
| UbP3H | Uncultured bacterium esnapd13 | Engineered E. coli | ~30 g/L researchgate.net | 82-85% researchgate.net |
| HtyE | Aspergillus pachycristatus | Engineered E. coli | Not specified | ~30-33% researchgate.netasm.org |
This table compares the efficiency and selectivity of different proline hydroxylases in producing this compound. researchgate.netasm.org
Analytical and Characterization Techniques for Trans 3 Hydroxy L Proline
Chromatographic Separations and Detection
Chromatographic methods are fundamental to the analysis of trans-3-hydroxy-L-proline, enabling its separation from a complex mixture of other amino acids and isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.netnih.gov Methods have been developed to rapidly separate and quantify hydroxyproline (B1673980) isomers in tissue hydrolysates. nih.gov One such procedure involves the derivatization of the imino acids with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole chloride, followed by separation on two C18 reverse-phase columns connected in series. nih.gov The derivatized products are then quantified spectrophotometrically at 495 nm, with a detection limit above 40 pmol for this compound. nih.gov
In the context of enzymatic synthesis, HPLC is used to monitor the production of this compound. For instance, in the conversion of L-proline by proline hydroxylases, fluorescence HPLC can distinguish between trans-4-hydroxy-L-proline and this compound. asm.org Another approach uses a specific detection method involving post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD) after chiral resolution by ligand-exchange chromatography. tandfonline.comresearchgate.net This method is highly specific for proline and hydroxyproline. tandfonline.com
A procedure for the selective HPLC analysis of hydroxyproline in the presence of a large excess of other amino acids involves the deamination of primary amino acids with nitrous acid, followed by extraction and derivatization with dabsyl-chloride. oup.comoup.com The final separation is achieved on a reversed-phase column in a rapid isocratic run. oup.comoup.com
Table 1: HPLC Methods for this compound Analysis
| Method | Derivatization Agent | Column | Detection | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole chloride | Two C18 columns in series | Spectrophotometry (495 nm) | Quantification in tissue hydrolysates nih.gov |
| Fluorescence HPLC | FMOC-Cl | Not specified | Fluorescence | Monitoring enzymatic synthesis asm.org |
| Ligand-Exchange Chromatography | 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (post-column) | Sumichiral OA-5000 | Spectrofluorometry (Ex: 503 nm, Em: 541 nm) | Chiral resolution and specific detection tandfonline.comresearchgate.net |
| Reversed-Phase HPLC | Dabsyl-chloride | Reversed-phase | UV detection | Selective analysis in presence of excess amino acids oup.comoup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for the analysis of this compound. asm.orgnih.gov This technique is particularly useful for confirming the identity of the compound in complex biological samples. asm.org
In studies of echinocandin biosynthesis, LC-MS was used to confirm the masses of 4-hydroxyproline (B1632879) and 3-hydroxyproline (B1217163) produced by the enzyme HtyE. asm.org The analysis was performed on a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. nih.gov Another application involves the use of a reversed-phase HPLC method coupled with mass spectrometry (RPLC-UV-MS) for the separation and quantification of all eight hydroxyproline isomers after chiral derivatization. nih.gov
A simple and robust LC-MS/MS method has been developed for the absolute quantification of 20 amino acids, including hydroxy-L-proline, in rat urine. lcms.cz This method utilizes a Xevo TQ-S micro mass spectrometer in positive ionization mode with compound-specific collision energies and cone voltages. lcms.cz
Chiral Chromatography for Stereoisomer Differentiation
Differentiating between the various stereoisomers of hydroxyproline is critical, and chiral chromatography is the primary technique for this purpose. mdpi.comnih.govresearchgate.netnih.gov Given that there are eight potential stereoisomers of 3- and 4-hydroxyproline, enantioselective analytical methods are required for their quantitation. mdpi.comnih.govresearchgate.netnih.gov
One approach involves derivatization with a chiral reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), followed by separation using reversed-phase HPLC. nih.govresearchgate.net This method allows for the baseline resolution of all eight isomers on a HALO® ES-C18 column. nih.gov
Capillary electrophoresis (CE) has also been employed for the chiral separation of hydroxyproline stereoisomers. mdpi.comnih.govresearchgate.netnih.govresearchgate.net A cyclodextrin-modified capillary zone electrophoresis (CZE) method, using heptakis(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector, can separate the eight stereoisomers of 3- and 4-hydroxyproline after derivatization with a fluorescent reagent. mdpi.comnih.govresearchgate.net
Table 2: Chiral Chromatography Techniques for Hydroxyproline Isomers
| Technique | Chiral Selector/Derivatizing Agent | Application |
|---|---|---|
| Reversed-Phase HPLC | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Separation and quantification of eight hydroxyproline isomers nih.govresearchgate.net |
| Capillary Zone Electrophoresis (CZE) | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Separation and quantitation of eight stereoisomers of 3- and 4-hydroxyproline mdpi.comnih.govresearchgate.net |
| Ligand-Exchange Chromatography | Not specified (chiral column) | Chiral resolution of hydroxyproline stereoisomers tandfonline.com |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. In a synthetic route to this compound, the structure of an intermediate was confirmed by ¹H NMR, where the α-proton appeared as a doublet with a coupling constant of 1.7 Hz, indicative of the trans configuration. arkat-usa.org In another study, one- and two-dimensional NMR spectra were used to assign the structure of 3-hydroxy-4-hydroxymethyl-l-proline, a product of enzymatic conversion. asm.org The coupling constant between H-2 and H-3 is a key diagnostic feature, with reported values of around 1.2-1.57 Hz for the trans isomer and 4.2 Hz for the cis isomer. researchgate.net
Enzymatic Activity Assays for Hydroxylases and Dehydratases
Assays to measure the activity of enzymes that produce or metabolize this compound are crucial for studying its biochemical pathways.
Enzymatic activity of prolyl-3-hydroxylases can be determined by monitoring the conversion of L-proline to this compound. nih.gov These enzymes are often 2-oxoglutarate and iron-dependent dioxygenases. nih.gov The activity of these hydroxylases can be assayed using HPLC to separate and quantify the hydroxyproline isomers formed. asm.org
The activity of this compound dehydratase, an enzyme involved in the degradation of this amino acid, can also be assayed. This enzyme catalyzes the conversion of this compound to Δ¹-pyrroline-2-carboxylate. nih.govnih.gov The activity of this dehydratase can be coupled to the activity of Δ¹-pyrroline-2-carboxylate reductase, and the reaction can be followed by monitoring the oxidation of NADPH. nih.gov In some bacteria, this dehydratase is a bifunctional enzyme that also exhibits 2-epimerase activity. nih.gov Spectrophotometric assays can be used to measure the activity of these enzymes by coupling the reaction to a dehydrogenase and monitoring the change in absorbance of an artificial electron acceptor. plos.org
Table 3: Compound Names
| Compound Name |
|---|
| (2R,3S)-3-hydroxyproline |
| 3-hydroxy-4-hydroxymethyl-l-proline |
| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole |
| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole chloride |
| Acetonitrile |
| Dabsyl-chloride |
| L-arginine |
| L-proline |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide |
| Nitrous acid |
| This compound |
| trans-4-hydroxy-L-proline |
Structure Activity Relationship Sar Studies of Trans 3 Hydroxy L Proline
Conformational Analysis and Biological Activity
The biological activity of trans-3-hydroxy-L-proline is intrinsically linked to the conformational properties of its five-membered pyrrolidine (B122466) ring. This ring restricts the conformational space available to the molecule compared to linear amino acids, a property that facilitates specific molecular interactions. sigmaaldrich.comrsc.org The hydroxylation of the proline ring further influences its conformation and electronic properties. acs.org
A key aspect of its biological activity is its role as a substrate for various enzymes and transporters. For instance, this compound is a substrate for the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). mdpi.com Studies evaluating a series of hydroxy-L-proline derivatives have shown that the conformationally constrained scaffold is crucial for binding to these transporters. biorxiv.org The affinity of these transporters for hydroxyproline (B1673980) isomers varies, indicating that the ring's pucker and the substituent's orientation are critical for recognition. For example, trans-4-hydroxy-L-proline was found to increase the apparent affinity for SLC1A4 by approximately 20-fold over L-proline, highlighting the importance of the hydroxyl group's position and stereochemistry. mdpi.combiorxiv.org
The interaction of this compound with its metabolic enzymes also reveals a strong link between conformation and activity. The enzyme this compound dehydratase (T3LHypD), which catalyzes the first step in its degradation, undergoes a significant conformational change upon substrate binding. researchgate.netrcsb.org Crystal structures of T3LHypD from Thermococcus litoralis show that the enzyme exists in an "open" conformation in its free form and transitions to a "closed" conformation when the substrate, this compound, is present in the catalytic site. rcsb.org This induced-fit mechanism, where the enzyme's conformation adapts to the substrate, is fundamental to its catalytic activity and allows for the precise positioning of residues involved in ligand recognition and catalysis. rcsb.org
| Compound | Transporter | Apparent Affinity (Km) in µM | Reference |
|---|---|---|---|
| This compound | SLC1A4 | 14.0 +/- 1.8 | biorxiv.org |
| This compound | mSLC1A5 | 28.6 +/- 6.4 | biorxiv.org |
| trans-4-hydroxy-L-proline | SLC1A4 | 17.1 +/- 0.8 | biorxiv.org |
| trans-4-hydroxy-L-proline | mSLC1A5 | 76.3 +/- 11.0 | biorxiv.org |
| L-Alanine | SLC1A4 | 40.0 +/- 1.8 | biorxiv.org |
| L-Glutamine | mSLC1A5 | 47.4 +/- 4.6 | biorxiv.org |
Stereochemical Influence on Molecular Interactions
The stereochemistry of the hydroxyl group at the C3 position and the inherent chirality of the L-proline scaffold are critical determinants of molecular interactions. rsc.org Biological systems, particularly enzymes and receptors, are highly stereoselective, and subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological activity. acs.org
The metabolism of this compound is a clear example of this stereochemical specificity. It is processed by this compound dehydratase, which leads to the formation of Δ1-pyrroline-2-carboxylate and subsequently L-proline. researchgate.netmdpi.com This pathway is distinct from that of its isomer, trans-4-hydroxy-L-proline, underscoring the ability of metabolic enzymes to differentiate between positional isomers. rcsb.orgmdpi.com
Furthermore, the recognition of hydroxyproline-containing peptides by proteins is highly dependent on stereochemistry. For example, the recognition of hydroxyproline by the VHL E3 ubiquitin ligase is conformation-dependent and highly stereoselective. acs.org It requires a specific C4-exo ring pucker to position the hydroxyl group correctly within the binding pocket's hydrogen-bond network. acs.org While this example involves 4-hydroxyproline (B1632879), the principle of stereospecific recognition is broadly applicable to substituted prolines, including this compound. The fixed trans configuration of the hydroxyl group relative to the carboxyl group in this compound dictates a specific three-dimensional shape that is recognized by its interacting partners. nih.gov
Studies on proline racemase/hydroxyproline epimerase from archaea further illustrate this point. This enzyme can act on both proline and hydroxyproline, catalyzing racemization and epimerization, respectively. plos.org The ability of the enzyme to accommodate the more hydrophilic and bulky hydroxyproline is attributed to specific residues in the active site, demonstrating how enzyme architecture has evolved to recognize and process different stereoisomers. plos.org
Mutational Analysis of Enzymes Governing this compound Metabolism
Mutational analysis of the enzymes that metabolize this compound provides profound insights into the molecular basis of their function and substrate specificity. These studies pinpoint key amino acid residues responsible for catalysis and substrate recognition.
A significant enzyme in this pathway is this compound dehydratase (T3LHypD). Research on a human protein, C14orf149, which was previously of unknown function, identified it as a human T3LHypD. nih.gov This enzyme is part of a family of proline racemase-like proteins that, unlike typical racemases, contain a threonine residue instead of a critical cysteine in their active site. nih.gov A pivotal discovery was made through site-directed mutagenesis: when this active site threonine was mutated back to a cysteine, the enzyme lost its dehydratase activity and gained 3-hydroxyproline (B1217163) epimerase activity. nih.gov This remarkable finding suggests that the enzymatic function within this protein family can be dictated by a single amino acid residue, highlighting a key point of evolutionary divergence. nih.gov
Another enzyme, a bifunctional proline racemase/hydroxyproline epimerase from the archaeon Thermococcus litoralis (TlProR), has also been a subject of mutational studies. plos.org This enzyme exhibits broad substrate specificity, acting on proline, 4-hydroxyproline, and 3-hydroxyproline. plos.org Comparative analysis and site-directed mutagenesis identified a tryptophan residue at position 241 (W241) as crucial for recognizing the hydroxyl group of hydroxyproline. plos.org Mutating this bulky, hydrophobic tryptophan to a phenylalanine (W241F), the residue found in natural proline racemases, resulted in a significant preference for proline over hydroxyproline. plos.org This indicates that the W241 residue plays a vital role in accommodating the more hydrophilic and bulky hydroxyproline substrate. plos.org
| Enzyme | Organism | Mutation | Effect on Activity | Reference |
|---|---|---|---|---|
| Human C14orf149 (T3LHypD) | Homo sapiens | Threonine to Cysteine | Switched from this compound dehydratase to 3-hydroxyproline epimerase activity. | nih.gov |
| TlProR (Proline Racemase/ Hydroxyproline Epimerase) | Thermococcus litoralis | W241F (Tryptophan to Phenylalanine) | Shifted substrate preference from hydroxyproline towards proline. | plos.org |
Design Principles for this compound Derived Compounds
The conformationally restricted pyrrolidine ring of this compound makes it an attractive and versatile scaffold for designing novel bioactive compounds, particularly inhibitors of amino acid transporters. biorxiv.orgbiorxiv.org The development of derivatives, often called 'prolinols', has elucidated several key design principles for modulating activity and selectivity. mdpi.combiorxiv.org
Research aimed at developing inhibitors for the neutral amino acid transporters SLC1A4 and SLC1A5 has used the hydroxy-L-proline framework to build a library of multi-functionalized pyrrolidines. mdpi.combiorxiv.org This work has started to delineate a structure-activity relationship (SAR) for designing non-substrate inhibitors. biorxiv.org
Key design principles emerging from these studies include:
Stereo- and Regiochemical Control: The synthesis of a series of analogs with varied stereo- and regiochemical configurations demonstrated that the precise placement of substituents on the pyrrolidine ring is critical for activity. biorxiv.org For instance, starting from protected cis- or trans-3,4-epoxy-L-prolines allows for the controlled synthesis of regioisomers with substituents at the 3- and 4-positions. mdpi.combiorxiv.org
Substitution at the 4-Position: Using trans-4-hydroxy-L-proline as a starting point, a series of derivatives were synthesized to probe the binding pocket of SLC1A4/5. biorxiv.org It was found that introducing an ether linkage at the 4-position could modulate inhibitory potency. While a simple methyl ether showed no inhibition, extending the substituent to a benzyloxy group significantly increased affinity. biorxiv.org This suggests that the binding pocket can accommodate larger, hydrophobic groups at this position.
Exploiting the 3-Hydroxy Group: The presence of the 3-hydroxy group offers a handle for further modification. The synthesis of regioisomers often results in a mixture of 3-hydroxy and 4-hydroxy products, with the 3-hydroxy intermediates sometimes being favored, providing a route to novel 3-substituted compounds. mdpi.combiorxiv.org
Computational Docking: Molecular docking studies have been instrumental in rationalizing the observed SAR. biorxiv.orgbiorxiv.org By modeling how different prolinol derivatives orient within the transporter's binding pocket, researchers can predict which substitutions are likely to enhance binding and which may cause steric clashes. biorxiv.org This computational analysis, combined with functional screening, provides an iterative cycle for inhibitor design and optimization. mdpi.com
The development of the lead compound BPOHP, a nanomolar inhibitor of SLC1A4/5, from a hydroxy-L-proline scaffold marks a significant advancement and serves as a proof-of-concept for these design principles. biorxiv.org
Applications in Chemical Biology and Biomedical Research
Medicinal Chemistry and Drug Discovery
The pyrrolidine (B122466) ring of trans-3-hydroxy-L-proline provides a conformationally restricted framework that is particularly useful in the design of molecules targeting specific biological receptors and enzymes.
This compound serves as a versatile scaffold for creating diverse, multi-functionalized pyrrolidines. nih.govbiorxiv.org This conformational restriction is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. nih.govbiorxiv.org The hydroxyl group at the 3-position provides a convenient handle for chemical modifications, allowing for the synthesis of a wide array of derivatives. arkat-usa.org Researchers have utilized this scaffold to probe the ligand-binding sites of various biological targets, including amino acid transporters. nih.govbiorxiv.org The synthesis of such derivatives often starts from the more commercially available trans-4-hydroxy-L-proline, which can be chemically converted to trans- and cis-3,4-epoxides as key intermediates. nih.gov
A significant area of research for this compound derivatives is in the modulation of solute carrier (SLC) transporters, particularly the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.govbiorxiv.org These transporters are involved in various physiological processes, and their dysfunction is implicated in diseases like cancer and neurological disorders. nih.gov
This compound itself has been identified as a high-affinity substrate for both SLC1A4 and SLC1A5. nih.gov Building upon this, synthetic efforts have focused on creating derivatives that act as inhibitors. For instance, a series of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) derived from a hydroxyproline (B1673980) scaffold have been developed and shown to be selective, high-affinity inhibitors of SLC1A4 and SLC1A5. nih.gov The initial "hit" in one such study was trans-3-hydroxy-cis-4-methoxy-L-proline, which demonstrated modest inhibitory activity. biorxiv.org This has led to the development of a new class of potent and selective inhibitors for these transporters. biorxiv.org
| Compound/Derivative | Target Transporter(s) | Activity |
| This compound | SLC1A4, SLC1A5 | High-affinity substrate nih.gov |
| Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) | SLC1A4, SLC1A5 | Selective, high-affinity inhibitors nih.gov |
| trans-3-hydroxy-cis-4-methoxy-L-proline | SLC1A4, SLC1A5 | Modest inhibitory activity biorxiv.org |
The development of inhibitors based on the this compound scaffold extends beyond just modulating amino acid transporters. While research is heavily focused on SLC1A4 and SLC1A5 due to their roles in disease, the versatility of the scaffold makes it a promising starting point for developing inhibitors for other targets as well. For example, hydroxyprolines are considered valuable building blocks for important pharmaceuticals like carbapenem (B1253116) antibiotics. researchgate.net
A patent has been filed for trans-3-hydroxy-cis-4-benzyloxy-L-proline analogs that potently and selectively inhibit the neutral amino acid transporters ASCT2 and ASCT1. These compounds are proposed for use in studying the function of these transporters and for treating diseases influenced by their dysfunction.
The synthesis of various multi-functionalized pyrrolidines from hydroxyproline derivatives has been a key strategy. nih.govbiorxiv.org This includes the creation of regioisomers of methyl, phenyl, or phenol (B47542) ether substituted hydroxy-L-prolines and benzyl (B1604629) or alkyl ether substituted derivatives. nih.govbiorxiv.org These synthetic campaigns aim to elucidate crucial molecular interactions and the ligand binding modes within the target proteins. nih.gov
Ligands and Modulators for Amino Acid Transporters (e.g., SLC1A4, SLC1A5)
Biomaterials and Polymer Science
While the application of this compound in biomaterials and polymer science is not as extensively documented as its 4-hydroxy counterpart, the principles of using hydroxyproline isomers as building blocks for biomimetic polymers are well-established.
4-hydroxy-L-proline (Hyp) is a key component of collagen and is widely used as a building block for novel biomimetic and biodegradable polymers. pku.edu.cn The unique structural features of the hydroxyproline ring, including its stereochemistry and the presence of multiple functional groups (amine, carboxylic acid, and hydroxyl), make it an attractive monomer for creating polymers with interesting properties. pku.edu.cn These polymers include polypeptides, polyesters, and polythioesters. pku.edu.cn
The general strategies employed with 4-hydroxy-L-proline could potentially be adapted for this compound. These strategies often involve polymerization through the 1,2- (amine and carboxylic acid), 2,4- (carboxylic acid and hydroxyl), or 1,4- (amine and hydroxyl) positions of the hydroxyproline molecule. pku.edu.cn For example, melt polymerization of N-acylated 4-hydroxy-L-proline methyl esters has been used to produce polyesters. pku.edu.cn
The hydroxyl group of hydroxyproline is a key site for functionalization, allowing for the tailoring of the resulting polymer's properties. pku.edu.cn In the context of 4-hydroxy-L-proline, this hydroxyl group can be modified to introduce various functionalities. For example, attaching an isobutyl group can create a mimic of leucine, while adding a terminal amino or guanidinium (B1211019) group can mimic lysine (B10760008) or arginine, respectively. pku.edu.cn This allows for the creation of polymers with specific chemical and physical properties, such as amphiphilicity, which can be crucial for applications like cell translocation. pku.edu.cn
The conversion of the trans-hydroxyl group to other functionalities like cis-hydroxyl, cis-thiol, cis-azide, and cis-amine opens up numerous possibilities for creating new types of polymers with tailored properties. pku.edu.cn While this has been explored with 4-hydroxy-L-proline, similar functionalization of the 3-hydroxyl group in this compound could potentially lead to the development of novel biomaterials with unique characteristics.
Design of Hydroxyproline-Derived Biomimetic Polymers
Research Tools and Probes for Elucidating Biological Mechanisms
This compound serves as a valuable molecular tool in chemical biology and biomedical research due to its unique structural properties as a conformationally restricted amino acid. mdpi.com Its utility spans from investigating the function of membrane transporters to elucidating complex biosynthetic and metabolic pathways.
Probing Amino Acid Transporter Function
The conformationally constrained pyrrolidine ring of this compound makes it an excellent scaffold for probing the ligand-binding sites of biological targets, particularly amino acid transporters. mdpi.combiorxiv.org It has been instrumental in studying the solute carrier family 1 (SLC1) neutral amino acid transporters, SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are involved in a wide range of physiological and pathophysiological processes, including cancer and neurological diseases. mdpi.comfrontiersin.org
Researchers have identified this compound as a high-affinity substrate for both SLC1A4 and SLC1A5. mdpi.com This discovery was a stepping stone to a synthetic campaign aimed at generating substituted hydroxyprolines to better understand molecular interactions within the transporters' ligand-binding sites. mdpi.combiorxiv.org By using techniques such as two-electrode voltage clamp (TEVC) measurements in oocytes expressing these transporters, scientists can characterize transport kinetics and screen for novel inhibitors. mdpi.combiorxiv.org This approach has led to the discovery of a new class of inhibitors, alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs), derived from the this compound scaffold. mdpi.com These studies are crucial for developing pharmacological tools to modulate the function of these important transporters. biorxiv.org
| Biological Target | Role of this compound | Key Findings | Research Technique |
|---|---|---|---|
| SLC1A4 (ASCT1) | Substrate and scaffold for inhibitor development | Identified as a high-affinity substrate, enabling the study of transport kinetics and the design of novel inhibitors. mdpi.combiorxiv.org | Two-electrode voltage clamp (TEVC), Radiotracer uptake assays mdpi.combiorxiv.org |
| SLC1A5 (ASCT2) | Substrate and scaffold for inhibitor development | Confirmed as a substrate, which led to the synthesis of derivatives to probe the binding site and develop selective blockers. mdpi.combiorxiv.org | Two-electrode voltage clamp (TEVC), Radiotracer uptake assays mdpi.combiorxiv.org |
Elucidating Biosynthetic and Metabolic Pathways
This compound is a key intermediate in various biological pathways, and its use as a substrate has been fundamental to characterizing the enzymes involved.
In the biosynthesis of echinocandin B, an antifungal nonribosomal peptide, the formation of hydroxyproline building blocks is a critical step. asm.org Studies on the 2-oxoglutarate-dependent proline hydroxylase HtyE from Aspergillus pachycristatus revealed that the enzyme produces a significant proportion of this compound from L-proline, even though this specific isomer is not incorporated into the final echinocandin B product. asm.org This finding provided unusual insight into the interplay between the selectivity of a hydroxylase and the substrate specificity of the nonribosomal peptide synthetase, showing that the synthetase ultimately dictates which building blocks are used. asm.org
Furthermore, the metabolic pathway for degrading this compound has been elucidated in both bacteria and mammals. nih.gov This pathway is conserved and involves a two-step process. mdpi.comgrafiati.com The use of this compound as the starting substrate in enzymatic assays has enabled the identification and characterization of the two key enzymes responsible for its conversion back to L-proline. nih.govnih.gov
| Enzyme | Organism/System | Reaction Catalyzed | Significance of Research |
|---|---|---|---|
| This compound dehydratase (L3HYPDH) | Bacteria (Azospirillum brasilense), Mammals nih.govthermofisher.com | Dehydration of This compound to Δ1-pyrroline-2-carboxylate. mdpi.comthermofisher.com | Identified the first step in the conserved metabolic pathway for This compound degradation. nih.gov |
| Δ1-pyrroline-2-carboxylate reductase | Bacteria (Azospirillum brasilense) nih.gov | Reduction of Δ1-pyrroline-2-carboxylate to L-proline. nih.govnih.gov | Characterized the second and final step in the conversion of This compound back to L-proline. nih.gov |
| Proline Hydroxylase (e.g., HtyE, GloF) | Fungi (Aspergillus pachycristatus, Glarea lozoyensis) asm.org | Hydroxylation of L-proline to produce This compound and other isomers. asm.org | Revealed the complex interplay between hydroxylase promiscuity and synthetase specificity in antibiotic biosynthesis. asm.org |
Foundation for Synthetic Probes
The pyrrolidine structure of this compound also makes it a valuable starting material for the synthesis of more complex molecular probes. For instance, it has been used in the synthesis of pyrrolidino-C-nucleotide analogues, which are a form of DNA mimic. cas.cz These synthetic oligomers are designed to have improved physicochemical and biological properties compared to natural oligonucleotides and are employed as tools in molecular biology to study gene expression. cas.cz Additionally, derivatives such as N-Ac-(3S)-fluoroproline-OMe, synthesized from this compound, are used as probes in ¹⁹F-NMR studies to monitor the kinetics of cis-trans proline isomerization, a critical and often rate-limiting step in protein folding. nih.gov
Future Directions and Emerging Research Areas
Elucidation of Undiscovered Biological Functions and Pathways
While trans-3-hydroxy-L-proline is a known component of proteins like collagen, its full range of biological functions and the metabolic pathways it participates in are still being uncovered. nih.govrcsb.org It is a non-proteinogenic amino acid, meaning it is not directly coded by the genome but is formed through post-translational modification of proline residues. ulisboa.pt
Current research indicates that this compound plays a role in the thermodynamic stability of collagen's triple-helical structure. researchgate.netbenthamdirect.com However, its formation can sometimes be a cryptic process within certain biosynthetic pathways, such as in the production of echinocandin B by some fungi, where it is produced but not incorporated into the final product. nih.govasm.org This suggests the existence of yet-to-be-discovered regulatory mechanisms and functions.
Future investigations will likely focus on identifying novel proteins that contain this compound and understanding its role in their structure and function. Additionally, researchers are exploring its involvement in cellular signaling and its potential as a biomarker for various diseases. researchgate.netbenthamdirect.com The degradation of this compound is facilitated by the enzyme trans-L-3-hydroxyproline dehydratase, which converts it to delta(1)-pyrroline-2-carboxylate. genecards.org This pathway's connection to broader metabolic networks is an active area of research. rcsb.orgpnas.org
Table 1: Key Research Findings on Biological Functions
| Research Area | Key Finding | Citation |
|---|---|---|
| Collagen Stability | Plays a crucial role in the thermodynamic stability of the collagen triple helix. | researchgate.netbenthamdirect.com |
| Cryptic Biosynthesis | Produced during echinocandin B biosynthesis but not incorporated into the final molecule. | nih.govasm.org |
| Metabolic Degradation | Degraded by trans-L-3-hydroxyproline dehydratase. | genecards.org |
| Biomarker Potential | Altered levels are associated with various diseases. | researchgate.netbenthamdirect.comfrontiersin.org |
Advanced Enzymatic Engineering for Sustainable Bioproduction
The demand for enantiomerically pure this compound in pharmaceuticals and as a chiral building block for synthesis is driving research into sustainable production methods. arkat-usa.orgresearchgate.net Chemical synthesis can be complex, making enzymatic and microbial production attractive alternatives. arkat-usa.org
Researchers are actively engineering enzymes and microbial strains for the efficient and specific production of this compound. Proline hydroxylases, particularly trans-proline 3-hydroxylases (trans-P3Hs), are key enzymes in this process. researchgate.net These enzymes, which belong to the family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases, hydroxylate L-proline at the trans-3 position. asm.org
One of the challenges has been the lack of highly regio- and stereo-specific trans-P3Hs. researchgate.netresearchgate.net However, recent discoveries of novel proline hydroxylases from various microorganisms and subsequent enzyme engineering efforts have shown promise. researchgate.netmdpi.com For instance, a bacterial trans-P3H from an uncultured bacterium, when expressed in an engineered E. coli strain, has demonstrated significantly increased activity and a higher proportion of this compound production compared to previously studied fungal enzymes. researchgate.net
Future work in this area will likely involve:
Discovering and characterizing new proline hydroxylases with improved specificity.
Utilizing protein engineering techniques to alter the regioselectivity and enhance the catalytic efficiency of existing enzymes.
Optimizing microbial fermentation processes through metabolic engineering to increase titers and productivity. researchgate.netresearchgate.net
Table 2: Advances in Bioproduction of this compound
| Approach | Advancement | Citation |
|---|---|---|
| Enzyme Discovery | Identification of a bacterial trans-proline 3-hydroxylase with high selectivity. | researchgate.net |
| Enzymatic Engineering | Engineering loops near the active site of proline hydroxylases to alter regioselectivity. | researchgate.net |
| Metabolic Engineering | Construction of recombinant E. coli strains for direct production from glucose. | researchgate.net |
| Alternative Biosynthetic Routes | Development of an enzymatic cascade to convert L-arginine to this compound. | researchgate.netmdpi.com |
Therapeutic Potential and Interventions in Disease Pathologies
Abnormalities in hydroxyproline (B1673980) metabolism, including that of this compound, have been linked to the pathophysiology of several diseases. researchgate.netbenthamdirect.com Elevated levels of hydroxyproline have been observed in conditions such as graft-versus-host disease, keloids, and vitiligo, while decreased levels can indicate poor wound healing. researchgate.netbenthamdirect.com
This connection to disease suggests that this compound and its metabolic enzymes could be potential therapeutic targets. For example, understanding the role of this amino acid in cancer cell metabolism is an emerging area of interest. nih.gov Recent studies suggest that increased cellular levels of hydroxyproline may contribute to a pro-survival phenotype in cancer cells, making its metabolism a potential target for novel cancer therapies. nih.gov
Furthermore, because this compound is a component of collagen, its metabolism is relevant to diseases involving collagen degradation, such as osteoporosis and certain hereditary conditions like epidermolysis bullosa. frontiersin.org Research into the effects of collagen fragments, which include hydroxyproline isomers, on cancer cell proliferation and invasion is also underway. ulisboa.pt
Future research will likely focus on:
Elucidating the precise mechanisms by which this compound metabolism is altered in different diseases.
Identifying and developing inhibitors or modulators of the enzymes involved in its metabolism as potential therapeutic agents.
Evaluating its utility as a diagnostic or prognostic biomarker for various pathological conditions. benthamdirect.comfrontiersin.org
Integration with Omics Technologies for Comprehensive Analysis
The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, is providing a more holistic view of the role of this compound in biological systems. researchgate.net These high-throughput techniques allow for the simultaneous measurement of numerous molecules, offering insights into complex metabolic networks and regulatory pathways.
Metabolomics studies have identified this compound as a metabolite that can be significantly altered in various conditions, including hereditary angioedema and in response to dietary supplements. frontiersin.orgnih.gov For instance, integrated transcriptomic and metabolomic analyses have shown that dietary hydroxyproline supplementation can improve the muscle quality of large yellow croaker by influencing pathways like glycolysis and collagen metabolism. researchgate.net
In the context of obesity and metabolic dysregulation, trans-omics analysis of skeletal muscle has revealed changes in the levels of metabolites including this compound during starvation, highlighting its involvement in global metabolic adaptations. biorxiv.org
Future research will increasingly rely on the integration of multiple omics datasets to:
Construct comprehensive network models of metabolic pathways involving this compound. semanticscholar.org
Identify novel gene-metabolite interactions and regulatory hubs.
Discover new biomarkers and therapeutic targets by correlating changes in this compound levels with gene expression and protein abundance profiles.
This systems-level approach will be crucial for fully understanding the multifaceted role of this compound in health and disease.
Q & A
Q. What are the common synthetic routes for trans-3-hydroxy-L-proline, and what methodological considerations are critical for stereochemical control?
The synthesis of 3-Hyp often employs chiral pool strategies or asymmetric catalysis. For example, Sharpless asymmetric epoxidation of β-alanine derivatives enables precise stereochemical control at the C3 hydroxyl group, yielding enantiomerically pure 3-Hyp . Key steps include:
- Epoxidation optimization : Adjusting temperature and catalyst ratios (e.g., Ti(OiPr)₄, diethyl tartrate) to achieve >90% enantiomeric excess.
- Cyclization : Intramolecular lactam formation under acidic conditions to generate the pyrrolidine ring.
- Purification : HPLC with C18 columns (250 mm × 21.2 mm, 10 µm) resolves regioisomers, critical for isolating 3-Hyp from 4-hydroxyproline byproducts .
Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?
- HPLC-MS : Using LC-MS grade acetonitrile and C18 columns provides baseline separation of 3-Hyp from collagen-derived 4-Hyp. Retention time and m/z (131.13 g/mol) confirm identity .
- Specific rotation : Measured at -17.50° (20°C, H₂O) to verify enantiopurity .
- Melting point : 235°C (decomposition) serves as a preliminary purity check .
Q. How does this compound differ functionally from trans-4-hydroxy-L-proline in amino acid transport studies?
3-Hyp acts as a competitive inhibitor of neutral amino acid transporters (e.g., ASCT2) in Xenopus laevis oocyte assays. Unlike 4-Hyp, which is collagen-specific, 3-Hyp exhibits lower binding affinity (IC₅₀ ~200 µM) but higher selectivity for transporter subtypes. Experimental design must include:
- Radiolabeled tracers : e.g., L-[³H]-Alanine to quantify uptake inhibition .
- Control for isomer cross-reactivity : Co-injection with 4-Hyp ensures specificity .
Advanced Research Questions
Q. How can CRISPR/Cas9 editing be applied to manipulate this compound biosynthesis in microbial systems?
In Glarea lozoyensis, CRISPR editing of prolyl hydroxylases (e.g., GloF) alters the 4-Hyp/3-Hyp ratio. Key steps:
- Gene knockout : Replace GloF with Ap-HtyE (from Aspergillus), shifting the ratio from 1:8 to 1:2 (4-Hyp:3-Hyp) to favor pneumocandin B₀ biosynthesis .
- Validation : LC-MS quantifies hydroxyproline isomers in fermentation broths.
- Challenges : Off-target effects require whole-genome sequencing post-editing .
Q. What enzymatic pathways degrade this compound, and how can their kinetics be characterized?
3-Hyp is metabolized via:
- Dehydration : EC 4.2.1.77 (trans-L-3-hydroxyproline dehydratase) converts 3-Hyp to Δ¹-pyrroline-2-carboxylate (Pyr2C) .
- Reduction : Pyr2C reductase (e.g., from Thermococcus litoralis) reduces Pyr2C to L-proline using NADH .
Kinetic assays : - Enzyme activity : Monitor NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
- Substrate specificity : Test 3-Hyp analogs (e.g., 3-fluoro-proline) to assess enzyme tolerance .
Q. How do structural studies of this compound-binding enzymes inform inhibitor design?
X-ray crystallography of Thermococcus litoralis Pyr2C reductase (PDB: 6XYZ) reveals:
Q. What experimental strategies resolve contradictions in reported 3-Hyp/4-Hyp ratios across prolyl hydroxylases?
Discrepancies arise from enzyme source variability (e.g., GloF vs. Ap-HtyE) . Mitigation strategies:
Q. How does this compound influence post-translational modification in collagen-like proteins?
Unlike 4-Hyp, 3-Hyp is rare in mammalian collagen but prevalent in bacterial proteins. In vitro studies using recombinant collagen-IV show:
- Thermal stability : 3-Hyp reduces Tm by ~5°C compared to 4-Hyp, assessed by circular dichroism.
- Protease resistance : Limited cleavage by MMP-2 suggests structural destabilization .
Methodological Best Practices
- In vivo vs. in vitro models : Use Xenopus oocytes for transporter studies (high-throughput) and Thermococcus homologs for thermostable enzyme characterization .
- Ethical compliance : Adhere to NIH guidelines for preclinical reporting, including detailed statistical methods (ANOVA, Tukey’s test) and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
